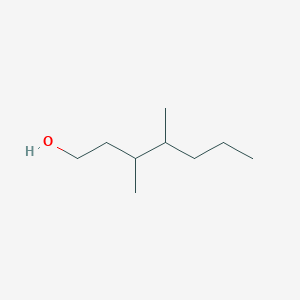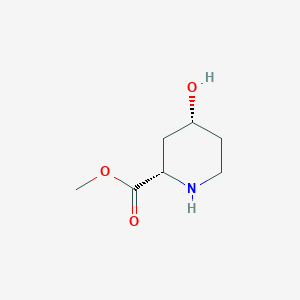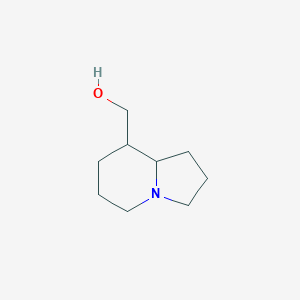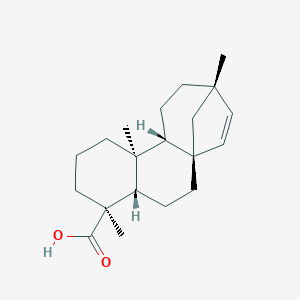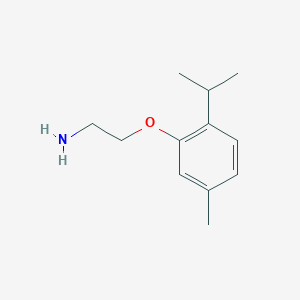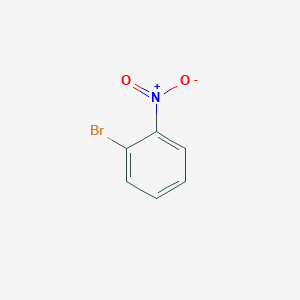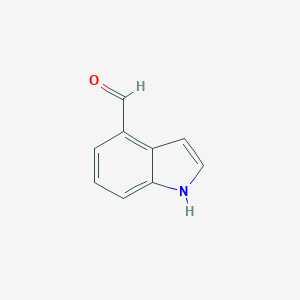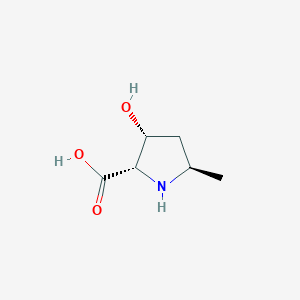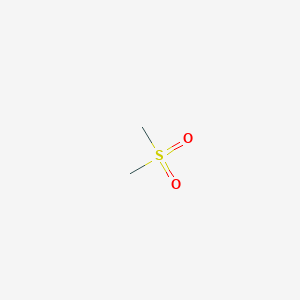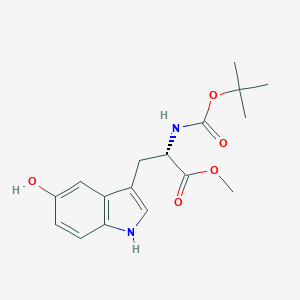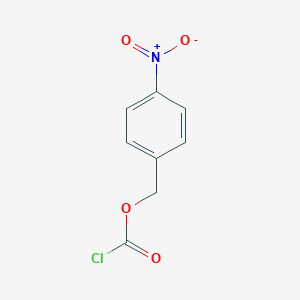
4-Nitrobenzyl chloroformate
Descripción general
Descripción
4-Nitrobenzyl chloroformate (4-NBC) is an ester of chloroformic acid and 4-nitrobenzyl alcohol . It contains both a reactive chloroformyl (COCl) group and a nitro group (NO2) that can participate in various chemical processes .
Synthesis Analysis
4-Nitrobenzyl chloroformate can be synthesized using two methods . The reaction conditions involve dichloromethane at 20 - 25°C for 50 hours .Molecular Structure Analysis
The molecular formula of 4-Nitrobenzyl chloroformate is C8H6ClNO4 . It has an average mass of 215.590 Da and a monoisotopic mass of 214.998535 Da .Chemical Reactions Analysis
4-NBC is a versatile reagent that can be used for a variety of reactions in organic synthesis . After the formation of the 4-NP carbamate intermediate, aqueous hydrolysis and subsequent reprotonation give the piperidinium salt in acceptable yield .Physical And Chemical Properties Analysis
4-Nitrobenzyl chloroformate is an off-white to pale yellow powder . It has a melting point of 32-34 °C .Aplicaciones Científicas De Investigación
Peptide Synthesis
4-NBC is used in peptide synthesis . It forms a stable carbamate (urethane) linkage with the amine group under mild conditions . This linkage can be cleaved with acid or base to reveal the free amine group . The use of 4-NBC as a protecting group has been reported in the synthesis of various natural products, peptides, and pharmaceuticals .
Preparation of Aryl Carbamates
4-NBC is used in the preparation of aryl carbamates . Aryl carbamates are important intermediates in the synthesis of various compounds, such as ureas, carbamates, and carbamoyl chlorides . They can be prepared by reacting an aryl amine with 4-NBC in the presence of a base, such as triethylamine or pyridine .
Synthesis of α-Ketoamides
4-NBC can be used in the synthesis of α-ketoamides . These compounds are important in medicinal chemistry due to their biological activities.
Preparation of N-Acylureas
4-NBC can be used in the preparation of N-acylureas . These compounds are useful intermediates in organic synthesis and have applications in pharmaceutical chemistry.
Formation of Biaryl Compounds
4-NBC can be used in the formation of biaryl compounds . Biaryl compounds are a class of organic compounds that contain two aryl groups connected by a single bond or by a non-carbon atom.
Synthesis of Poly (Oxyethylene) Modified Dextrans
4-NBC is used in the synthesis of poly (oxyethylene) modified dextrans . These modified dextrans have applications in drug delivery and biomedical research.
Preparation of a Cleavable, Heterobifunctional Cross-Linker
4-NBC is used to prepare a cleavable, heterobifunctional cross-linker for reversible conjugation of amines to thiol-modified DNA . This has applications in bioconjugation and bioanalytical research.
Synthesis of Mixed, Activated Carbonates, Thiocarbonates and Activated Urethanes
4-NBC is used in the synthesis of mixed, activated carbonates, thiocarbonates and activated urethanes . These compounds have various applications in organic synthesis.
These are just a few of the many applications of 4-Nitrobenzyl chloroformate in scientific research. It’s a versatile reagent that can facilitate a variety of reactions .
Mecanismo De Acción
Target of Action
4-Nitrobenzyl chloroformate (4-NBC) is primarily used as a protecting agent in organic synthesis . It targets hydroxyl and amine groups in various compounds, protecting them from unwanted reactions during synthesis .
Mode of Action
4-NBC contains a reactive chloroformyl (COCl) group and a nitro group (NO2) that can participate in various chemical processes . It reacts with hydroxyl or amine groups to form esters or amides, respectively . This reaction effectively “protects” the targeted groups from participating in other reactions during the synthesis process .
Biochemical Pathways
The primary biochemical pathway involving 4-NBC is the formation of carbamates . This process involves the reaction of 4-NBC with amines, resulting in the formation of stable carbamates . These carbamates can then be used in further reactions or can be hydrolyzed to remove the protecting group when no longer needed .
Result of Action
The primary result of 4-NBC’s action is the formation of protected compounds that can undergo further reactions without interference from the protected groups . This allows for more complex organic synthesis processes to take place .
Action Environment
4-NBC is sensitive to moisture and heat . Contact with water can lead to the liberation of toxic gases , and it can decompose under heat . Therefore, it should be stored under inert gas at low temperatures (0-10°C) to maintain its stability . The environment in which 4-NBC is used can significantly influence its action, efficacy, and stability.
Safety and Hazards
Direcciones Futuras
4-NBC is a versatile reagent that can be used for a variety of reactions in organic synthesis . It is an ester of chloroformic acid and 4-nitrobenzyl alcohol, which means that it contains both a reactive chloroformyl (COCl) group and a nitro group (NO2) that can participate in various chemical processes .
Propiedades
IUPAC Name |
(4-nitrophenyl)methyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-8(11)14-5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSGOABISYIYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063482 | |
| Record name | Carbonochloridic acid, (4-nitrophenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzyl chloroformate | |
CAS RN |
4457-32-3 | |
| Record name | 4-Nitrobenzyl chloroformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4457-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrobenzyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004457323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonochloridic acid, (4-nitrophenyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonochloridic acid, (4-nitrophenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrobenzyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROBENZYL CHLOROFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG2GS0JJV0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Nitrobenzyl Chloroformate contribute to enhanced tumor penetration in nanocarriers?
A: 4-Nitrobenzyl Chloroformate (NBCF) serves as a cleavable protecting group for amine groups on the surface of nanocarriers. [, ] In the provided research, NBCF modifies polylysine (PLL), a positively charged polymer. This modification effectively shields the positive charges, allowing the nanocarriers to evade the immune system and achieve prolonged blood circulation. [, ] Once inside the tumor microenvironment, the hypoxic conditions trigger the gradual degradation of NBCF. [, ] This degradation exposes the amine groups of PLL, leading to a positive surface charge on the nanocarrier. [, ] This positive charge enhances the penetration of the nanocarrier into the tumor tissue due to electrostatic interactions with the negatively charged tumor cell membranes.
Q2: What are the advantages of using a hypoxia-responsive nanocarrier designed with 4-Nitrobenzyl Chloroformate for drug delivery?
A: The key advantage lies in the targeted activation of the nanocarrier within the hypoxic tumor microenvironment. [, ] This targeted approach offers several benefits:
- Reduced Systemic Toxicity: By shielding the drug payload until reaching the tumor, systemic exposure and potential side effects are minimized. [, ]
- Enhanced Drug Penetration: The hypoxia-triggered positive surface charge facilitates deeper penetration into the tumor mass, improving drug delivery to otherwise inaccessible cancer cells. [, ]
- Improved Therapeutic Efficacy: Increased drug concentration at the tumor site can lead to enhanced therapeutic efficacy and potentially improved treatment outcomes. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




